molecular formula C18H19N2NaO8S B590520 Dapsone N-β-D-Glucuronide Sodium Salt CAS No. 54749-81-4

Dapsone N-β-D-Glucuronide Sodium Salt

Cat. No. B590520
CAS RN: 54749-81-4
M. Wt: 446.406
InChI Key: VWMSHVANJJMJPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapsone N-β-D-Glucuronide Sodium Salt is a glucuronide conjugate and the main urinary metabolite of the antibacterial Dapsone . It has a molecular formula of C18H19N2NaO8S and a molecular weight of 446.41 .

Scientific Research Applications

Proteomics Research

Dapsone N-β-D-Glucuronide Sodium Salt: is utilized in proteomics research due to its biochemical properties. It’s particularly used for studying protein interactions and functions within biological systems .

Anti-inflammatory Mechanism Elucidation

The compound plays a significant role in elucidating the anti-inflammatory mechanisms of dapsone. It helps in understanding how dapsone inhibits reactive oxygen species production and downregulates neutrophil-mediated inflammatory responses .

Neuroprotection and Cytoprotection

Scientific studies have explored the neuroprotective and cytoprotective effects of dapsone, which are crucial in preventing cell death and managing neurological disorders .

Dermatological Applications

Dapsone and its derivatives, including Dapsone N-β-D-Glucuronide Sodium Salt , have been extensively studied for their applications in dermatology. They are known to treat a variety of skin conditions characterized by inflammation and abnormal cell accumulation .

Antimicrobial and Antiprotozoal Effects

The antimicrobial and antiprotozoal effects of dapsone are well-documented. The compound is used in research to further understand these effects and develop new treatments for infectious diseases .

Pharmacokinetics and Metabolism Studies

Dapsone N-β-D-Glucuronide Sodium Salt: is pivotal in pharmacokinetic studies to understand how dapsone is metabolized in the body, particularly through acetylation and hydroxylation processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dapsone N-β-D-Glucuronide Sodium Salt involves the conversion of Dapsone to its glucuronide derivative using UDP-glucuronic acid as a donor molecule. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The resulting Dapsone N-β-D-Glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Dapsone", "UDP-glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dapsone is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme to form Dapsone N-β-D-Glucuronide.", "Step 2: The resulting Dapsone N-β-D-Glucuronide is then reacted with sodium hydroxide to form Dapsone N-β-D-Glucuronide Sodium Salt.", ] }

CAS RN

54749-81-4

Molecular Formula

C18H19N2NaO8S

Molecular Weight

446.406

IUPAC Name

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1

InChI Key

VWMSHVANJJMJPO-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

synonyms

[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt;  1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.